

Application of Tert-butyl 6-bromopicolinate in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: *Tert-butyl 6-bromopicolinate*

Cat. No.: B1343331

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromopicolinate is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its pyridine core is a prevalent motif in numerous biologically active molecules, making this compound a valuable precursor for drug discovery and development. The presence of a bromine atom at the 6-position allows for facile functionalization through various cross-coupling reactions, while the tert-butyl ester at the 2-position provides a stable protecting group that can be readily removed under acidic conditions.

This document provides detailed application notes and experimental protocols for the use of **Tert-butyl 6-bromopicolinate** in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary utility of **Tert-butyl 6-bromopicolinate** lies in its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents at the 6-position of the pyridine ring. The resulting substituted picolinates are key intermediates in the synthesis of various therapeutic agents,

particularly kinase inhibitors targeting signaling pathways implicated in cancer and autoimmune diseases.

Synthesis of Kinase Inhibitor Scaffolds

Picolinate-derived scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with the ATP-binding pockets of various kinases.^[1] By modifying the picolinate ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.^[1] **Tert-butyl 6-bromopicolinate** is an ideal starting material for generating libraries of substituted picolimates for screening against a range of kinase targets.

Targeted Pathways:

- Anaplastic Lymphoma Kinase (ALK) Signaling: ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth and survival of various cancers, including non-small-cell lung cancer.^{[2][3][4]}
- Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell proliferation, differentiation, and survival.^{[5][6][7]} Dysregulation of BTK signaling is implicated in B-cell malignancies and autoimmune diseases.^{[5][6][7]}
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.^{[1][8][9]}

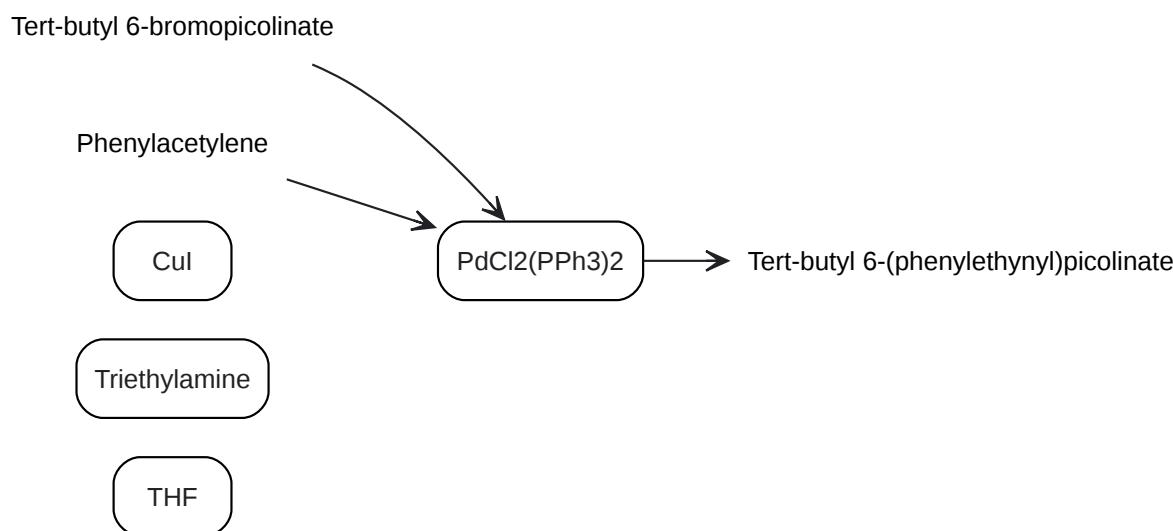
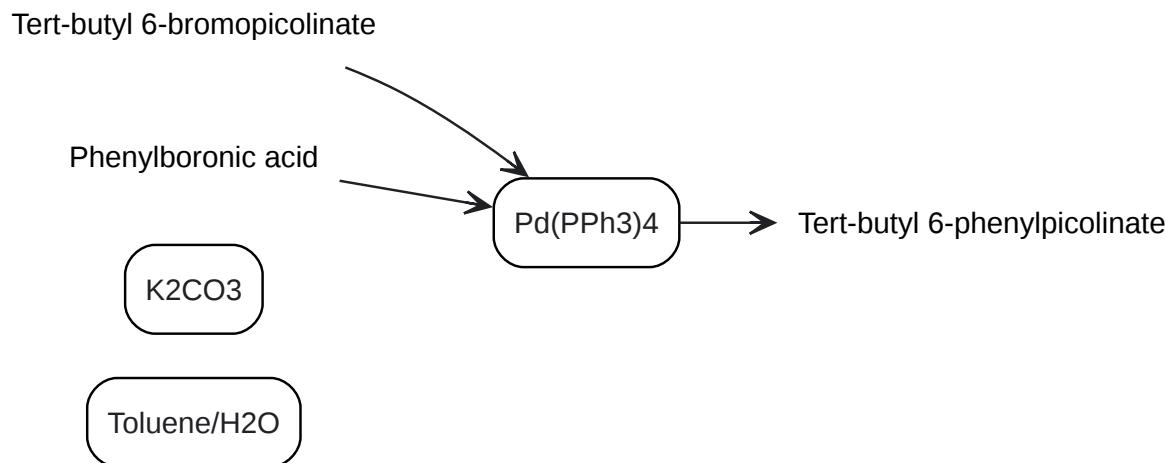
Experimental Protocols

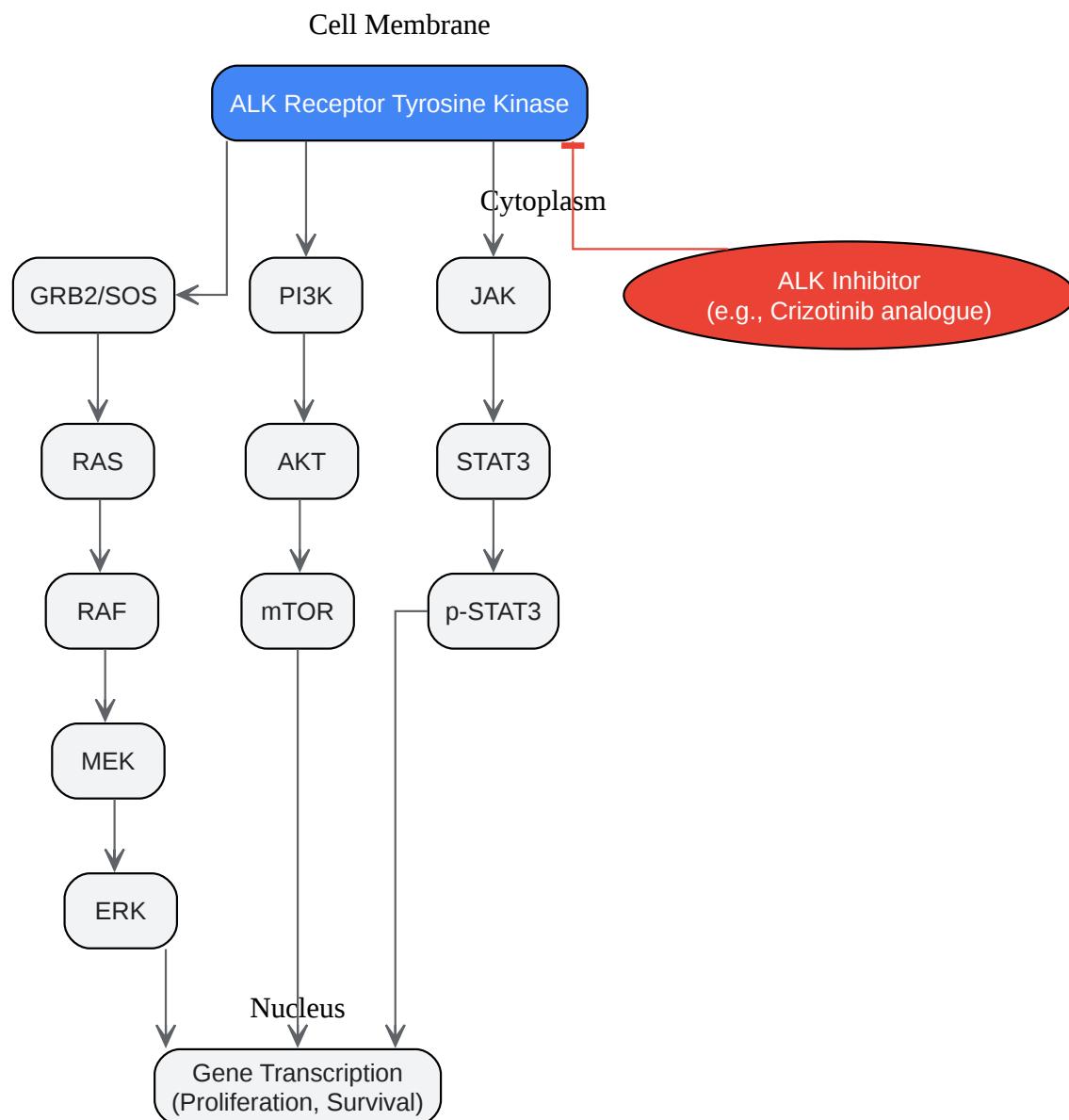
The following are detailed protocols for key cross-coupling reactions using **Tert-butyl 6-bromopicolinate**.

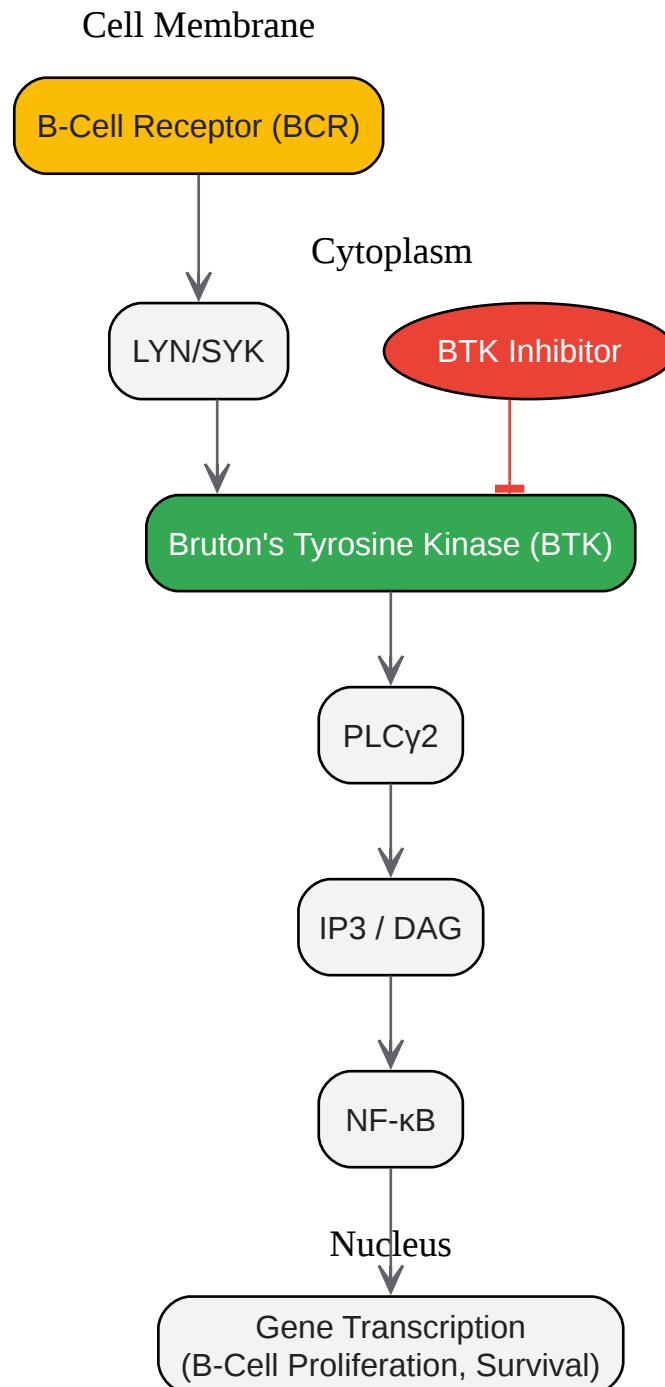
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-picolinates

This protocol describes the synthesis of tert-butyl 6-phenylpicolinate via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:







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